molecular formula C22H23N3O4S B2467644 2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole CAS No. 2109446-87-7

2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole

Katalognummer: B2467644
CAS-Nummer: 2109446-87-7
Molekulargewicht: 425.5
InChI-Schlüssel: OWGFOPHVBVMTGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole is a potent and selective inhibitor of B-raf kinase, a critical signaling node in the MAPK/ERK pathway Source . This pathway is frequently dysregulated in human cancers, making B-raf a high-value therapeutic target Source . The compound's specific stereochemistry, (1R,5S), is essential for its high-affinity binding to the ATP-binding site of the B-raf enzyme, thereby blocking downstream proliferative and survival signals Source . Its primary research value lies in investigating the oncogenic mechanisms driven by B-raf mutations, particularly the V600E mutation, and in exploring potential therapeutic strategies for melanoma, colorectal cancer, and other malignancies Source . Researchers utilize this inhibitor in preclinical studies to elucidate resistance mechanisms to existing B-raf therapies and to develop novel combination treatment regimens aimed at overcoming such resistance Source .

Eigenschaften

IUPAC Name

2-methyl-4-[4-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-24-22(14-28-15)16-4-8-21(9-5-16)30(26,27)25-17-6-7-18(25)12-20(11-17)29-19-3-2-10-23-13-19/h2-5,8-10,13-14,17-18,20H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGFOPHVBVMTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole, with the CAS number 2109446-87-7, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of 425.5 g/mol. The compound features a bicyclic structure that includes a pyridine ring and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes, particularly:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like lipid mediator involved in pain and inflammation management. Inhibition of NAAA can lead to increased levels of PEA, enhancing its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly influence the compound's potency and selectivity. For instance, the introduction of various substituents on the phenyl ring has been shown to enhance inhibitory activity against NAAA .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on NAAA activity with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM). This suggests a strong potential for therapeutic applications in managing pain and inflammation .

In Vivo Studies

In vivo pharmacological evaluations have further supported these findings, indicating that this compound can effectively modulate inflammatory responses in animal models. The ability to sustain elevated levels of PEA through NAAA inhibition positions this compound as a promising candidate for future drug development aimed at treating chronic pain conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other azabicyclic compounds known for similar biological activities.

Compound NameCAS NumberIC50 (µM)Target Enzyme
Compound A21084810.042NAAA
Compound B21087230.065FAAH
Compound C21094460.055AC

This table illustrates how variations in chemical structure can lead to differences in potency and selectivity against various targets.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

  • Chronic Pain Management : A study demonstrated that compounds inhibiting NAAA could significantly reduce pain in models of neuropathic pain .
  • Anti-inflammatory Applications : Research has shown that enhancing PEA levels through NAAA inhibition can alleviate symptoms associated with inflammatory bowel disease .

Vergleich Mit ähnlichen Verbindungen

Compound 1383823-85-5: 4-((8-azabicyclo[3.2.1]octan-3-yloxy)methyl)-5-cyclopropyl-3-(3,4-difluorophenyl)isoxazole

  • Structural Differences :
    • Replaces the sulfonylphenyl group with a difluorophenyl-substituted isoxazole.
    • Lacks the pyridinyloxy substituent on the bicyclic system.
  • Inferred Properties :
    • The isoxazole ring may enhance metabolic stability compared to oxazole due to reduced susceptibility to oxidation .
    • Fluorine atoms on the phenyl group likely improve lipophilicity and membrane permeability.

Compound 1361531-78-3: 2-(4-(5-ethylpyrimidin-2-yloxy)cyclohexyl)-4-(((1R,3s,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yloxy)methyl)thiazole

  • Structural Differences :
    • Substitutes oxazole with thiazole, introducing a sulfur atom.
    • Uses a methylsulfonyl group instead of pyridinyloxy on the bicyclic core.
  • Methylsulfonyl groups are strong electron-withdrawing moieties, which could enhance binding to charged enzymatic pockets.

Substituent Variations on the Aromatic Ring

Compound 1315587-21-3: N-(4-((4-((5-methyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)thio)phenyl)-2-(phenylamino)acetamide

  • Structural Differences: Replaces the bicyclic sulfonylphenyl-oxazole system with a pyrrolotriazine-thiophenyl scaffold. Incorporates a pyrazole-amino group.
  • Inferred Properties :
    • The pyrrolotriazine core may confer improved solubility in aqueous media compared to bicyclic systems.
    • Thioether linkage (C–S–C) could reduce oxidative stability relative to sulfonyl groups .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 1383823-85-5 1361531-78-3
Molecular Weight ~500 g/mol (estimated) 474.5 g/mol 549.6 g/mol
LogP ~3.2 (predicted) ~3.8 (fluorine contribution) ~2.9 (thiazole polarity)
Hydrogen Bond Acceptors 7 6 8
Sulfonyl Group Present Absent Present (methylsulfonyl)

Research Findings and Implications

  • Compound 1383823-85-5 : Fluorine substituents may enhance bioavailability, as seen in FDA-approved drugs like ciprofloxacin .
  • Compound 1361531-78-3 : The methylsulfonyl group could improve metabolic stability by resisting cytochrome P450-mediated oxidation compared to ether-linked substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.